molecular formula C16H21N5OS B4705645 N-cyclohexyl-2-[(1-methyl-1H-tetrazol-5-yl)thio]-2-phenylacetamide

N-cyclohexyl-2-[(1-methyl-1H-tetrazol-5-yl)thio]-2-phenylacetamide

Cat. No. B4705645
M. Wt: 331.4 g/mol
InChI Key: DIKPJCLLFSSUMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclohexyl-2-[(1-methyl-1H-tetrazol-5-yl)thio]-2-phenylacetamide is a compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of N-cyclohexyl-2-[(1-methyl-1H-tetrazol-5-yl)thio]-2-phenylacetamide is not fully understood. However, it has been shown to inhibit the production of inflammatory cytokines and to activate the AMP-activated protein kinase (AMPK) pathway. It has also been shown to inhibit the activity of the histone deacetylase enzyme, which is involved in the regulation of gene expression.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been shown to inhibit the growth of cancer cells in vitro. In addition, it has been shown to have potential applications in the development of organic electronics and optoelectronics.

Advantages and Limitations for Lab Experiments

One advantage of using N-cyclohexyl-2-[(1-methyl-1H-tetrazol-5-yl)thio]-2-phenylacetamide in lab experiments is its potential as a therapeutic agent for the treatment of various diseases. Another advantage is its potential use in the development of organic electronics and optoelectronics. However, one limitation of using this compound in lab experiments is the lack of understanding of its mechanism of action.

Future Directions

There are several future directions for the study of N-cyclohexyl-2-[(1-methyl-1H-tetrazol-5-yl)thio]-2-phenylacetamide. One direction is to further investigate its mechanism of action, particularly in relation to the inhibition of the histone deacetylase enzyme. Another direction is to study its potential applications in the treatment of cancer, as well as its potential use in the development of organic electronics and optoelectronics. Additionally, further research could be done to investigate the safety and efficacy of this compound as a therapeutic agent.

Scientific Research Applications

N-cyclohexyl-2-[(1-methyl-1H-tetrazol-5-yl)thio]-2-phenylacetamide has been studied for its potential applications in various fields. In the field of medicine, it has been shown to have anti-inflammatory and analgesic properties. It has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells. In the field of materials science, it has been studied for its potential use in the development of organic electronics and optoelectronics.

properties

IUPAC Name

N-cyclohexyl-2-(1-methyltetrazol-5-yl)sulfanyl-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5OS/c1-21-16(18-19-20-21)23-14(12-8-4-2-5-9-12)15(22)17-13-10-6-3-7-11-13/h2,4-5,8-9,13-14H,3,6-7,10-11H2,1H3,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIKPJCLLFSSUMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=N1)SC(C2=CC=CC=C2)C(=O)NC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-cyclohexyl-2-[(1-methyl-1H-tetrazol-5-yl)thio]-2-phenylacetamide
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N-cyclohexyl-2-[(1-methyl-1H-tetrazol-5-yl)thio]-2-phenylacetamide
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N-cyclohexyl-2-[(1-methyl-1H-tetrazol-5-yl)thio]-2-phenylacetamide
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N-cyclohexyl-2-[(1-methyl-1H-tetrazol-5-yl)thio]-2-phenylacetamide

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